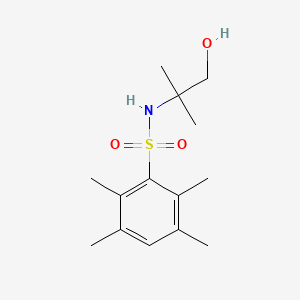![molecular formula C18H24N6O B5494258 N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as MP-10, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment. MP-10 has been shown to have a high affinity for certain protein kinases, which are important in regulating cell growth and proliferation. In
Mécanisme D'action
N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea exerts its antitumor effects by inhibiting the activity of specific protein kinases that are involved in regulating cell growth and proliferation. By targeting these kinases, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea disrupts the signaling pathways that are necessary for cancer cell survival and growth. In addition, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor effects, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to have other biochemical and physiological effects. For example, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is its high potency and specificity for certain protein kinases, which makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, one limitation of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is its relatively short half-life, which may limit its efficacy in certain settings.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea. One area of interest is the development of more stable analogs of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea that can be used in clinical settings. Another area of interest is the exploration of the potential of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the mechanisms of action of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea and to identify potential biomarkers of response to the drug.
In conclusion, N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a novel small molecule inhibitor with potent antitumor effects that has potential applications in cancer treatment. Its high specificity and potency make it a valuable tool for studying the role of specific protein kinases in cancer and other diseases. Further research is needed to fully understand the mechanisms of action of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea and to explore its potential in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea involves several steps, including the reaction of 2-methylphenyl isocyanate with 6-(1-pyrrolidinyl)-4-pyrimidinylamine, followed by the reaction of the resulting intermediate with 2-bromoethylamine hydrobromide. The final product is obtained by the reaction of this intermediate with N-(2-hydroxyethyl)piperazine. This synthesis method has been optimized to produce high yields of N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea with high purity.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea inhibits the growth and proliferation of cancer cells by targeting specific protein kinases, including Aurora kinase A and B, and FLT3 kinase. In vivo studies have demonstrated that N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has potent antitumor activity in xenograft models of cancer, and can also enhance the efficacy of other chemotherapeutic agents.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-6-2-3-7-15(14)23-18(25)20-9-8-19-16-12-17(22-13-21-16)24-10-4-5-11-24/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIJZKATRDFRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5494178.png)
![1-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5494181.png)
![N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494185.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)

![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)
![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)